molecular formula C9H12N2O2 B1296358 Ethyl 2,4-dimethylpyrimidine-5-carboxylate CAS No. 2226-86-0

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Cat. No. B1296358
Key on ui cas rn: 2226-86-0
M. Wt: 180.2 g/mol
InChI Key: WCMYQNCFRCBDFG-UHFFFAOYSA-N
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Patent
US08921364B2

Procedure details

Intermediate 51 (17.6 g, 95 mmol) and acetamidine hydrochloride (17.6 g, 95 mmol), were dissolved in EtOH and added NaOEt (6.5 g, 95 mmol). This mixture was refluxed for 4 h. After that, ethanol removed on rotavapour followed by work-up (AcOEt/H2O) to obtain the crude. Crude was purified by column chromatography using 60-120 mesh silicagel and AcOEt and Petether (25:75) as eluent to obtain the title compound (7.3 g).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH:4]=[C:5]([C:11](=O)[CH3:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.Cl.[C:15]([NH2:18])(=[NH:17])[CH3:16].CC[O-].[Na+]>CCO>[CH3:16][C:15]1[N:18]=[C:11]([CH3:12])[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
CN(C)C=C(C(=O)OCC)C(C)=O
Name
Quantity
17.6 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After that, ethanol removed on rotavapour
CUSTOM
Type
CUSTOM
Details
to obtain the crude
CUSTOM
Type
CUSTOM
Details
Crude was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C(=N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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